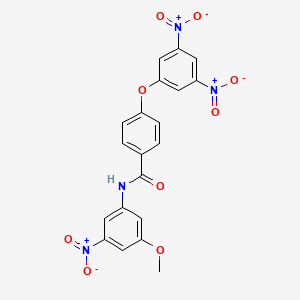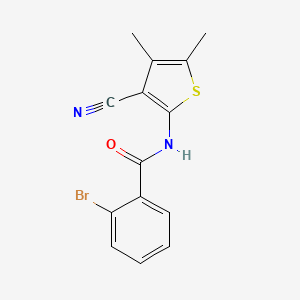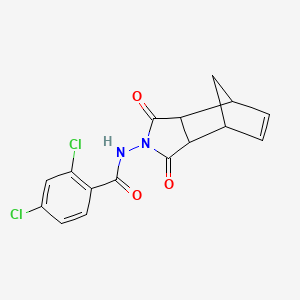![molecular formula C22H14BrCl3N2O2 B11542467 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11542467.png)
2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms, a benzoxazole ring, and a phenolic group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole moiety, which is then coupled with the phenolic compound through a series of substitution and condensation reactions.
Preparation of Benzoxazole: The benzoxazole ring can be synthesized by reacting 2,3-dichloroaniline with salicylic acid in the presence of a dehydrating agent like polyphosphoric acid.
Halogenation: The phenolic compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the desired positions.
Condensation Reaction: The final step involves the condensation of the halogenated phenol with the benzoxazole derivative under basic conditions to form the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The phenolic group can participate in oxidation reactions to form quinones, while reduction can lead to the formation of hydroquinones.
Condensation Reactions: The imino group can engage in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenols or benzoxazoles.
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and reduced benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple halogen atoms can enhance the compound’s binding affinity to biological targets.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The benzoxazole moiety is known for its bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for its potential use in electronic devices and sensors.
Mecanismo De Acción
The mechanism by which 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and halogen bonding. The phenolic group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-4-chloro-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- This compound
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific substitution pattern and the presence of the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H14BrCl3N2O2 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H14BrCl3N2O2/c1-10-14(21(29)18(23)11(2)19(10)25)9-27-12-6-7-17-16(8-12)28-22(30-17)13-4-3-5-15(24)20(13)26/h3-9,29H,1-2H3 |
Clave InChI |
UGBAQNMXQXYYND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11542408.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)

![N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B11542442.png)
![4-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11542449.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11542456.png)
![N~4~,N~4~'-pyridine-2,6-diylbis[N,N-di(propan-2-yl)benzene-1,4-dicarboxamide]](/img/structure/B11542464.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11542465.png)


